molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5

1H-Pyrrolo[2,3-B]pyridine-2,3-dione

Cat. No.: B186129
CAS No.: 5654-95-5
M. Wt: 148.12 g/mol
InChI Key: WIZIBEDAPVILNL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by this compound prevents this process, thereby disrupting the downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It’s noted that one of the derivatives of this compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the action of this compound may be influenced by the specific tissue environment and the expression level of FGFRs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of pyrrole derivatives and pyridine carboxylic acids, followed by cyclization using dehydrating agents .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the ring system .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZIBEDAPVILNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563212
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione?

A1: A key aspect of this compound is its efficient synthesis using readily available starting materials. The described method utilizes selenium dioxide as an oxidizing agent to convert 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one directly into this compound []. This straightforward approach offers a practical route for obtaining this valuable compound.

Q2: What are the potential applications of this compound in medicinal chemistry?

A2: Research suggests that this compound serves as a versatile building block, particularly in synthesizing compounds with potential antihypertensive activity []. Moreover, derivatives of this compound, specifically (Z)-2-(oxo-1H-pyrrolo[2,3-b]pyridine-3(2H)-ylidene)-N-(p-substituted) hydrazine carbothioamide, have been explored as potential Aurora B kinase inhibitors []. Aurora B kinase plays a crucial role in cell cycle regulation, and inhibiting its activity is a promising strategy for anticancer therapies.

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